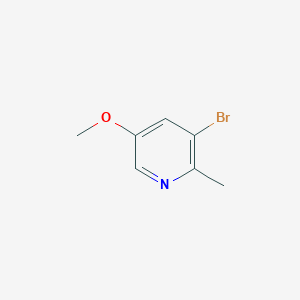

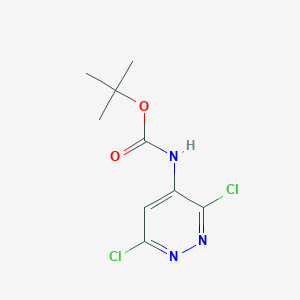

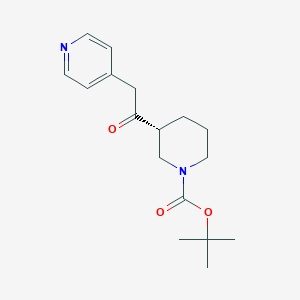

![molecular formula C7H6BrN3O B1374968 (2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol CAS No. 1334674-88-2](/img/structure/B1374968.png)

(2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol

Vue d'ensemble

Description

“(2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol” is a compound with the molecular formula C6H4BrN3 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrolopyrazine ring with a bromine atom attached at the 2nd position and a methanol group attached at the 7th position . The exact structure can be represented by the linear formula: C6H4BrN3 .Physical and Chemical Properties Analysis

This compound is a solid substance with a molecular weight of 198.02 . It is stored in an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique

Synthesis and Characterization

Chemical Synthesis : Research by Saraswat and Pandey (2017) highlights the synthesis of chemical derivatives related to pyrrolopyrazine, including methods that could potentially be applied to (2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol. This synthesis involves reactions with Bromomethane and aniline derivatives, indicating a pathway for producing various derivatives for scientific investigation (Saraswat & Pandey, 2017).

One-Pot Synthesis Method : Simpson et al. (2015) describe a one-pot method for synthesizing 2-bromo-6-aryl[5H]pyrrolo[2,3-b]pyrazines. This method, involving a copper-free Sonogashira coupling and base-mediated cyclization, could be relevant for the efficient synthesis of this compound (Simpson et al., 2015).

Optoelectronic Applications

- Synthesis for Optoelectronic Materials : Meti et al. (2017) conducted research on pyrazine derivatives for their application in organic optoelectronic materials. The study involved regio-selective amination reactions of dihalo-pyrrolopyrazines, which could be relevant for the modification of this compound for optoelectronic applications (Meti et al., 2017).

Structural and Thermal Properties

- Structural Analysis and Potential Applications : The study by Popek and Crundwell (2019) on the crystal structures of pyrido[2,3-b]pyrazine derivatives provides insights into the structural characteristics of similar compounds. Such research can be instrumental in determining the properties and potential applications of this compound (Popek & Crundwell, 2019).

Anti-Inflammatory Activity

- Biological Activity : Zhou et al. (2013) synthesized pyrrolo[1,2-a]pyrazine derivatives and evaluated their in vitro anti-inflammatory effects. This suggests potential biological activities for this compound derivatives, highlighting a possible area of pharmacological research (Zhou et al., 2013).

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

Orientations Futures

Pyrrolopyrazine derivatives, including “(2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol”, have shown a wide range of biological activities, making them attractive scaffolds for drug discovery research . The synthetic methods and biological activities of pyrrolopyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Mécanisme D'action

Target of Action

It is known that 5h-pyrrolo[2,3-b]pyrazine derivatives, which include this compound, have shown significant activity on kinase inhibition .

Mode of Action

As a kinase inhibitor, it likely interacts with kinases to inhibit their activity, which can result in changes to cellular signaling pathways .

Biochemical Pathways

Given its activity as a kinase inhibitor, it likely impacts pathways regulated by kinases .

Result of Action

As a kinase inhibitor, it could potentially alter cellular signaling, leading to changes in cell function .

Propriétés

IUPAC Name |

(2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3O/c8-5-2-10-7-6(11-5)4(3-12)1-9-7/h1-2,12H,3H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSMZHWLBKAFZMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NC(=CN=C2N1)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

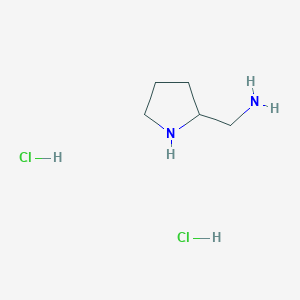

![Tert-butyl 2-amino-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B1374891.png)

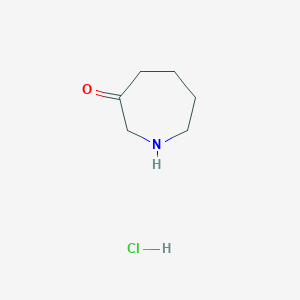

![Tert-butyl 1,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B1374900.png)

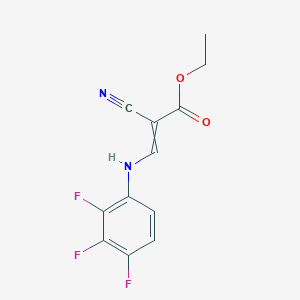

![Tert-butyl 3-(aminomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B1374902.png)

![Tert-butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B1374905.png)